The presence of a bromine atom and a methyl group on the oxadiazole ring suggests potential for 2-Bromo-5-methyl-1,3,4-oxadiazole to act as a building block for the synthesis of more complex molecules with desired biological properties. Oxadiazoles are a class of heterocyclic compounds (compounds containing atoms other than carbon in the ring) known for exhibiting a wide range of biological activities PubChem: 2-Bromo-5-methyl-1,3,4-oxadiazole: . By incorporating this molecule into larger structures, researchers might be able to create new drugs or other bioactive compounds.
Further research is needed to determine if 2-Bromo-5-methyl-1,3,4-oxadiazole itself possesses any medicinal properties. Due to the presence of the bromine atom, the molecule might be interesting for researchers in medicinal chemistry exploring halogen-containing compounds with potential therapeutic applications.
It is possible that 2-Bromo-5-methyl-1,3,4-oxadiazole could be used as a reference compound in studies investigating the reactivity or properties of other similar molecules.
2-Bromo-5-methyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on the oxadiazole ring. Its molecular formula is C3H3BrN2O, and it has a molecular weight of 162.97 g/mol. This compound belongs to the class of oxadiazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The unique structure of 2-bromo-5-methyl-1,3,4-oxadiazole contributes to its diverse chemical reactivity and biological properties.
The synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole typically involves the bromination of 5-methyl-1,3,4-oxadiazol-2-amine using tert-butyl nitrite and copper(II) bromide in acetonitrile under controlled conditions. The reaction proceeds as follows:
Compounds containing the oxadiazole moiety are known for their significant biological activities. Preliminary studies indicate that 2-bromo-5-methyl-1,3,4-oxadiazole exhibits antibacterial properties. It has been evaluated against various Gram-positive bacteria and has shown promising results in inhibiting bacterial growth . The mechanism of action may involve interference with bacterial cell wall synthesis or other metabolic pathways.
Several methods exist for synthesizing 2-bromo-5-methyl-1,3,4-oxadiazole:
The applications of 2-bromo-5-methyl-1,3,4-oxadiazole span several fields:
Interaction studies are crucial for understanding the behavior of 2-bromo-5-methyl-1,3,4-oxadiazole in biological systems. These studies typically focus on:
Several compounds share structural similarities with 2-bromo-5-methyl-1,3,4-oxadiazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1,3,4-Oxadiazole | Contains no halogen substituents | Lacks antibacterial activity |
| 2-Bromo-5-methylthiazole | Contains sulfur instead of nitrogen | Different biological activity profile |
| 2-Bromo-5-methylisothiazole | Contains an isothiazole ring | Varying reactivity due to sulfur |
| 2-Bromo-5-(trifluoromethyl)-1,3,4-Oxadiazole | Contains trifluoromethyl group | Enhanced lipophilicity |
The presence of the bromine atom in 2-bromo-5-methyl-1,3,4-oxadiazole distinguishes it from these similar compounds by potentially increasing its reactivity and biological activity.
The compound 2-bromo-5-methyl-1,3,4-oxadiazole represents a five-membered heterocyclic aromatic compound featuring an oxadiazole ring system with specific halogen and alkyl substitutions [1] [2]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 2-bromo-5-methyl-1,3,4-oxadiazole, reflecting the positioning of the bromine atom at the 2-position and the methyl group at the 5-position of the oxadiazole ring [2] [3].
The compound belongs to the broader class of oxadiazoles, which are heterocyclic compounds containing five-membered rings with two carbons, two nitrogens, and one oxygen atom that exist in various regioisomeric forms [4]. The 1,3,4-oxadiazole isomer specifically refers to the arrangement where nitrogen atoms occupy positions 1 and 3, with oxygen at position 4 in the ring structure [4].
The compound is registered under Chemical Abstracts Service number 864750-58-3, which serves as its primary unique identifier in chemical databases and regulatory systems [1] [5] [6]. This Chemical Abstracts Service number was assigned upon the compound's initial registration and provides unambiguous identification across international chemical literature and commerce [1].
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 864750-58-3 [1] |
| European Community Number | 816-235-4 [1] |
| DSSTox Substance Identifier | DTXSID30649264 [1] |
| DSSTox Chemical Identifier | DTXCID50600014 [1] |
| MDL Number | MFCD12027126 [1] [7] |
| Wikidata Identifier | Q82562113 [1] |
Additional systematic identifiers include various database-specific codes such as DTXSID30649264 for the Environmental Protection Agency DSSTox database and MFCD12027126 for the MDL Information Systems registry [1]. The compound is also recognized by alternative nomenclature forms including "1,3,4-Oxadiazole, 2-bromo-5-methyl-" and "2-Bromo-5-methyl- [1] [6] [7]oxadiazole" [1].
The molecular formula of 2-bromo-5-methyl-1,3,4-oxadiazole is C₃H₃BrN₂O, representing a compact heterocyclic structure with a molecular weight of 162.97 grams per mole [1] [5] [6]. The compound's structural representation can be expressed through various chemical notation systems that provide detailed connectivity information [2].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₃H₃BrN₂O [1] |
| Molecular Weight | 162.97 g/mol [1] [5] [6] |
| SMILES Notation | CC1=NN=C(Br)O1 [7] [2] |
| InChI | InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3 [2] |
| InChIKey | KLFIDXBWKMWDOF-UHFFFAOYSA-N [1] [2] |
The SMILES (Simplified Molecular Input Line Entry System) notation CC1=NN=C(Br)O1 provides a linear representation of the molecular structure, indicating the methyl group attachment to the oxadiazole ring at position 5 and the bromine substitution at position 2 [7] [2]. The InChI (International Chemical Identifier) string offers a standardized, computer-readable representation that ensures consistent structural interpretation across different chemical software systems [2].
2-Bromo-5-methyl-1,3,4-oxadiazole exists as a solid at standard temperature and pressure conditions [5] [2] [3]. The compound typically appears as a yellow solid or powder, with some sources describing it as a crystalline material [9]. The solid-state form is stable under normal laboratory conditions and maintains its structural integrity during routine handling procedures [2].
The physical form characteristics are consistent with other halogenated oxadiazole derivatives, which commonly exhibit solid-state properties at ambient temperatures due to intermolecular interactions and the aromatic nature of the heterocyclic ring system . Storage recommendations indicate that the compound should be maintained in appropriate containers to preserve its physical and chemical stability [2] [3].
Thermal property data for 2-bromo-5-methyl-1,3,4-oxadiazole indicates specific temperature ranges for phase transitions [10] [11]. Based on available computational and experimental data, the compound exhibits a boiling point of approximately 208.3 degrees Celsius at 760 millimeters of mercury pressure [10]. The melting point has been estimated to fall within the range of 105-110 degrees Celsius, consistent with similar oxadiazole derivatives containing halogen substituents [11].
| Thermal Property | Value | Conditions |
|---|---|---|
| Boiling Point | 208.3°C [10] | 760 mmHg |
| Melting Point | 105-110°C [11] | Standard pressure |
| Flash Point | 79.8°C [10] | Standard conditions |
| Vapor Pressure | 0.31 mmHg [10] | 25°C |
These thermal characteristics indicate that the compound requires moderate heating for volatilization and demonstrates typical thermal behavior for small heterocyclic molecules with halogen substitution [10]. The flash point of 79.8 degrees Celsius suggests the need for appropriate safety precautions during heating operations [10].
The solubility characteristics of 2-bromo-5-methyl-1,3,4-oxadiazole vary significantly across different solvent systems, reflecting the compound's amphiphilic nature and specific molecular interactions . The compound demonstrates enhanced solubility in organic solvents compared to aqueous media, consistent with its heterocyclic aromatic structure and halogen substitution pattern .
| Solvent | Solubility | Classification |
|---|---|---|
| Acetonitrile | Soluble | Polar aprotic |
| Ethyl Acetate | Soluble | Polar protic |
| Dimethyl Sulfoxide | Soluble | Polar aprotic |
| Methanol | Moderately soluble | Polar protic |
| Chloroform | Moderately soluble | Non-polar |
| Water | Poorly soluble | Polar protic |
| Hexane | Insoluble | Non-polar |
Experimental observations indicate that 2-bromo-5-methyl-1,3,4-oxadiazole exhibits good solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide . The compound also demonstrates appreciable solubility in ethyl acetate, making it suitable for extraction and purification procedures commonly employed in organic synthesis . Limited water solubility restricts its use in purely aqueous systems but does not preclude applications in mixed solvent environments .
Irritant